(-)-Isopulegol

描述

(-)-Isopulegol has been reported in Xylopia parviflora, Teucrium kotschyanum, and other organisms with data available.

isolated from Mentha cardiaca structure in first source

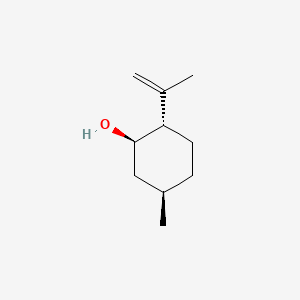

Structure

3D Structure

属性

IUPAC Name |

(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTMANIQRDEHIO-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047116, DTXSID90110001 | |

| Record name | (-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904-0.913 | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-79-2, 50373-36-9, 59905-53-2 | |

| Record name | (-)-Isopulegol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S,5R)-5-Methyl-2-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50373-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopulegol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050373369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopulegol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TH92O3BXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPULEGOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVG8YK55NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78 °C | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of (-)-Isopulegol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the monoterpenoid (-)-isopulegol, a valuable chiral precursor in the synthesis of menthol (B31143) and a compound of interest for its own potential therapeutic properties. The document details various extraction and purification methodologies, presenting quantitative data, experimental protocols, and workflow visualizations to support research and development in the pharmaceutical and chemical industries.

Natural Occurrences of this compound

This compound is a naturally occurring monoterpene alcohol found in the essential oils of a variety of aromatic plants. Its presence contributes to the characteristic minty and cooling aroma of these botanicals. The primary plant genera known to contain significant amounts of this compound are Mentha, Corymbia, and Eucalyptus. Other notable sources include lemongrass, lemon balm, and geranium.

The concentration of this compound in the essential oil can vary significantly depending on the plant species, geographical origin, cultivation conditions, and the specific part of the plant used for extraction. A summary of notable natural sources and their reported this compound content is presented in Table 1.

Table 1: Natural Sources of this compound and Reported Concentrations in Essential Oils

| Plant Species | Common Name | Plant Part | This compound Content in Essential Oil (%) |

| Mentha species | Peppermint, Spearmint | Leaves | 3.71 - 29.58 |

| Corymbia citriodora | Lemon-scented Gum | Leaves | 4.66 - 15.5 |

| Eucalyptus species | Eucalyptus | Leaves | 4.3 - 13 |

| Cymbopogon species | Lemongrass | Leaves | 4.0 - 6.0 |

| Melissa officinalis | Lemon Balm | Leaves | Up to 22 |

| Pelargonium graveolens | Geranium | Leaves | 1.0 - 3.0 |

Extraction Methodologies

The extraction of this compound from its natural sources primarily involves the isolation of the essential oil from the plant matrix, followed by purification to concentrate the target compound. The most common industrial and laboratory-scale methods are hydrodistillation and steam distillation. More advanced techniques such as solvent extraction and supercritical fluid extraction (SFE) offer alternatives with distinct advantages in terms of selectivity and efficiency.

Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are the most traditional and widely used methods for extracting essential oils from aromatic plants. In both processes, heated water or steam is used to vaporize the volatile compounds in the plant material. The resulting vapor, a mixture of water and essential oil, is then condensed and collected. The essential oil, being immiscible with water, can then be separated.

This protocol outlines a typical laboratory-scale hydrodistillation for the extraction of essential oil rich in this compound from Corymbia citriodora leaves.

Materials and Equipment:

-

Fresh or dried leaves of Corymbia citriodora

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Graduated collection tube

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Sample Preparation: Weigh 100 g of air-dried Corymbia citriodora leaves and coarsely grind them.

-

Apparatus Setup: Place the ground leaves into a 2 L round-bottom flask and add 1 L of distilled water. Assemble the Clevenger-type apparatus with the flask, condenser, and collection tube.

-

Distillation: Heat the flask using a heating mantle to initiate boiling. Continue the distillation for 3 hours, ensuring a constant and gentle boiling rate.

-

Collection: The essential oil will accumulate in the graduated collection tube. After 3 hours, turn off the heat and allow the apparatus to cool.

-

Separation and Drying: Carefully collect the separated essential oil from the collection tube. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Yield Calculation: Weigh the final dried essential oil and calculate the yield as a percentage of the initial plant material weight.

The following diagram illustrates the general workflow for essential oil extraction via distillation.

Physicochemical properties of (-)-Isopulegol

An In-depth Technical Guide on the Physicochemical Properties of (-)-Isopulegol

Introduction

This compound is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including those of the Mentha and Eucalyptus species.[1][2][3] Renowned for its characteristic minty, cooling aroma, it serves as a crucial intermediate in the industrial synthesis of (-)-menthol, a compound widely used in pharmaceuticals, cosmetics, and the food industry.[2][4][5] Beyond its role as a synthetic precursor, emerging research has highlighted a spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and gastroprotective effects, making it a molecule of significant interest to researchers and drug development professionals.[2][6][7]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its known biological signaling pathways and synthetic applications.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are fundamental to its handling, formulation, and application in various scientific and industrial contexts.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Odor | Minty, cooling, herbal | [4][8] |

| Melting Point | 5 – 8°C | [4] |

| 78°C | [9][10][11] | |

| Boiling Point | 212 °C (at 760 mmHg) | [5][11] |

| 216 - 218 °C (at 760 mmHg) | [9] | |

| 217 - 219 °C | [1] | |

| 91 °C (at 12 mmHg) | [8][12] | |

| Density | 0.904 - 0.913 g/mL (at 25 °C) | [8][9] |

| 0.912 g/mL (at 25 °C) | [5][11] | |

| 0.91 g/cm³ (at 25°C) | [4] | |

| Refractive Index | 1.468 - 1.477 (at 20 °C) | [8][9] |

| 1.470 - 1.475 (at 20 °C) | [1] | |

| 1.471 (at 20 °C) | [11] | |

| Optical Rotation | [α]25/D: -7° to 0° | [1] |

| [α]20/D: -22° (neat) | ||

| [α]25/D: -22.5° (neat) | [10] | |

| Vapor Pressure | 0.099 mmHg (at 25 °C, est.) | [8] |

| 0.104 mmHg (at 20°C) | [3] | |

| Flash Point | 90.56 °C (195 °F, TCC) | [8] |

| 87 °C | [4] | |

| 78 °C (172.4 °F, closed cup) | ||

| LogP (o/w) | 2.4 (at 23 °C) | [5][13] |

| 2.724 (est.) | [8] |

Note: Discrepancies in reported values, such as for melting point, may arise from differences in experimental conditions, purity of the sample, or the presence of different isomers.

Table 2: Identification and Chemical Structure

| Identifier | Value | Reference(s) |

| IUPAC Name | (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol | [9] |

| CAS Number | 89-79-2 | [1][4][9][11][14][15] |

| Molecular Formula | C₁₀H₁₈O | [1][4][9][14][15] |

| Molecular Weight | 154.25 g/mol | [1][4][9][15] |

| InChI Key | ZYTMANIQRDEHIO-KXUCPTDWSA-N | [11][14] |

| SMILES | C[C@@H]1CC--INVALID-LINK--C1">C@HC(C)=C |

Table 3: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble; 308.6 mg/L (at 25 °C, est.) | [4][8][9][11] |

| Ethanol | Miscible; Soluble | [4][9][11][14] |

| Oils | Soluble | [4][9][11] |

| Ether | Soluble | [11] |

| DMF | 30 mg/mL | [14] |

| DMSO | 30 mg/mL | [14] |

Spectral Data

Spectral analysis is critical for the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): GC-MS data is available, providing fragmentation patterns essential for identification.[9][16]

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectral data have been recorded and are available in public databases.[9][17][18]

-

Infrared Spectroscopy (IR): IR spectra are available, showing characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds.[16][19]

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key analyses.

3.1. Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For purity assessment, distillation is often performed under reduced pressure to prevent degradation.

-

Apparatus: A micro-distillation apparatus, including a heating mantle, a small distillation flask (e.g., 5 mL), a condenser, a receiving flask, a thermometer, and a vacuum pump with a manometer.

-

Methodology:

-

Place a small volume (e.g., 1-2 mL) of this compound and a boiling chip into the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and carefully reduce the pressure to a stable, known value (e.g., 12 mmHg).

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation if necessary.

-

3.2. Determination of Refractive Index

-

Principle: The refractive index measures how light propagates through a substance and is a characteristic constant for a pure compound at a specific temperature and wavelength.

-

Apparatus: An Abbe refractometer with a sodium lamp (D-line, 589 nm) and a temperature-controlled water bath.

-

Methodology:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Set the circulating water bath to a constant temperature, typically 20.0 °C.[1][8]

-

Place a few drops of the this compound sample onto the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the set temperature for a few minutes.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value directly from the instrument's scale. Repeat the measurement 2-3 times and average the results.

-

3.3. Determination of Optical Rotation

-

Principle: Chiral molecules like this compound rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.

-

Apparatus: A polarimeter, a sodium lamp (D-line), and a polarimeter cell of a known path length (e.g., 1 dm).

-

Methodology:

-

Turn on the polarimeter and allow the lamp to warm up.

-

Calibrate the instrument by filling the polarimeter cell with a blank solvent (if measuring a solution) or by taking a reading with an empty, clean cell for a neat liquid. Set the reading to zero.

-

Carefully fill the polarimeter cell with the neat this compound sample, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

Measure the density (d) of the neat liquid at the same temperature (e.g., 20 °C).

-

Calculate the specific rotation [α] using the formula for a neat liquid: [α]T/λ = α / (l × d) , where λ is the wavelength of light, T is the temperature, α is the observed rotation, l is the path length in decimeters, and d is the density in g/mL.

-

Applications and Mechanisms of Action

This compound is not only a synthetic building block but also a biologically active molecule. Its synthesis from citronellal (B1669106) is a key industrial process.

Caption: Industrial synthesis of (-)-Menthol from (R)-(+)-Citronellal via this compound.

The therapeutic potential of this compound is linked to its interaction with specific biological pathways. Its anticonvulsant effects are believed to be mediated through the enhancement of GABAergic inhibition.[2][7]

Caption: this compound enhances GABA-A receptor activity, leading to reduced neuronal excitability.

Furthermore, this compound has demonstrated anti-inflammatory properties by modulating key signaling pathways that regulate the production of inflammatory mediators.[2]

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. ScenTree - Isopulegol (CAS N° 89-79-2) [scentree.co]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. ISOPULEGOL | 89-79-2 [chemicalbook.com]

- 6. Isopulegol - Lab Effects Terpene Glossary [labeffects.com]

- 7. childhood-developmental-disorders.imedpub.com [childhood-developmental-disorders.imedpub.com]

- 8. This compound, 89-79-2 [thegoodscentscompany.com]

- 9. This compound | C10H18O | CID 170833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Showing Compound this compound (FDB014912) - FooDB [foodb.ca]

- 11. This compound [chembk.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 89-79-2 CAS MSDS (ISOPULEGOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. caymanchem.com [caymanchem.com]

- 15. scbt.com [scbt.com]

- 16. Isopulegol [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. ISOPULEGOL(89-79-2) 13C NMR spectrum [chemicalbook.com]

- 19. Isopulegol [webbook.nist.gov]

(-)-Isopulegol stereoisomers and their characterization

An In-depth Technical Guide to the Stereoisomers of (-)-Isopulegol and Their Characterization

Isopulegol (B1217435), a monoterpene alcohol, is a crucial chiral intermediate in the synthesis of menthol (B31143) and serves as a valuable building block for a variety of bioactive molecules.[1] Its structure contains three chiral centers, giving rise to a total of eight stereoisomers. These exist as four diastereomeric pairs of enantiomers: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol.[1] The most commercially significant isomer is this compound, a natural product and the primary precursor for the industrial synthesis of (-)-menthol.[1] A thorough understanding of the distinct properties, synthesis, separation, and characterization of these stereoisomers is essential for their effective use in research and drug development.

The four diastereomers of isopulegol are differentiated by the spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane (B81311) ring.[1] The interconversion between these isomers is not spontaneous and typically requires chemical transformations.[1]

References

Unraveling the Anticonvulsant Action of (-)-Isopulegol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene alcohol derived from various aromatic plants, has emerged as a promising natural compound with significant anticonvulsant properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from preclinical studies. The multifaceted activity of this compound, encompassing modulation of key neurotransmitter systems and enhancement of endogenous antioxidant and anti-inflammatory responses, positions it as a compelling candidate for further investigation in the development of novel antiepileptic therapies. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanisms of Anticonvulsant Action

The anticonvulsant effect of this compound is not attributed to a single molecular target but rather a synergistic interplay of multiple mechanisms. The primary pathways implicated in its action are:

-

Potentiation of GABAergic Neurotransmission: this compound is proposed to act as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This potentiation enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The anticonvulsant effects of this compound are notably reversed by the benzodiazepine (B76468) site antagonist, flumazenil, suggesting an interaction at or near the benzodiazepine binding site on the GABA-A receptor complex.[1]

-

Modulation of Glutamatergic Neurotransmission: Evidence suggests that this compound also influences the excitatory glutamatergic system, primarily through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[2][3] By inhibiting NMDA receptor function, this compound can reduce the influx of calcium ions that triggers neuronal hyperexcitability and excitotoxicity. This is supported by findings that the anticonvulsant effects of this compound are potentiated by the NMDA receptor antagonist, MK-801.[2]

-

Antioxidant and Neuroprotective Effects: A significant component of this compound's mechanism of action is its ability to mitigate oxidative stress, a key pathological feature of epilepsy. Studies have demonstrated that this compound can prevent lipid peroxidation and preserve the activity of crucial endogenous antioxidant enzymes, such as catalase and glutathione (B108866) (GSH), in the hippocampus.[1] This antioxidant activity contributes to its neuroprotective effects, shielding neurons from seizure-induced damage.

-

Potential Modulation of Ion Channels: While direct evidence for this compound is still emerging, studies on structurally related compounds like isoeugenol (B1672232) suggest a potential role for the modulation of voltage-gated ion channels. Isoeugenol has been shown to inhibit voltage-gated sodium channels in a dose-dependent manner, with an IC50 of approximately 1.05 mM.[4][5] It is plausible that this compound may share a similar ability to modulate the activity of sodium and potentially calcium channels, which are critical for regulating neuronal excitability. However, further direct investigation is required to confirm this aspect of its mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the anticonvulsant and neuroprotective effects of this compound.

Table 1: Anticonvulsant Activity of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

| Dose (mg/kg, i.p.) | Seizure Latency (seconds) | Mortality Protection (%) |

| Control (Saline) | 120.5 ± 15.3 | 0 |

| 25 | 245.8 ± 30.1 | 60 |

| 50 | 380.2 ± 45.7 | 80 |

| 100 | > 1800 | 100 |

| Diazepam (1 mg/kg) | > 1800 | 100 |

*p < 0.05 compared to the control group. Data adapted from Silva et al., 2009.[1]

Table 2: Effect of this compound on Oxidative Stress Markers in the Hippocampus of Mice in the PTZ-Induced Seizure Model

| Treatment Group | Lipid Peroxidation (nmol MDA/g tissue) | Catalase Activity (U/mg protein) | Reduced Glutathione (GSH) (µg/g tissue) |

| Control (Saline) | 25.4 ± 3.1 | 1.8 ± 0.2 | 150.7 ± 12.5 |

| PTZ | 48.9 ± 5.2 | 0.9 ± 0.1 | 98.4 ± 8.9* |

| This compound (100 mg/kg) + PTZ | 28.1 ± 3.5# | 1.6 ± 0.2# | 142.3 ± 11.8# |

*p < 0.05 compared to the control group. #p < 0.05 compared to the PTZ group. Data adapted from Silva et al., 2009.[1]

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is widely used to screen for drugs effective against generalized absence and myoclonic seizures.

-

Animals: Male Swiss mice (25-30 g) are typically used.

-

Drug Administration: this compound or a vehicle (e.g., saline with a surfactant like Tween 80) is administered intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100 mg/kg) 30 minutes before the induction of seizures. A positive control, such as diazepam (1 mg/kg, i.p.), is also included.

-

Seizure Induction: A convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg, is administered subcutaneously (s.c.).

-

Observation: Immediately after PTZ administration, animals are placed in individual observation chambers and monitored for 30 minutes. The primary endpoints recorded are the latency to the first clonic seizure and the occurrence of tonic-clonic seizures and death. Protection is defined as the absence of a generalized clonic seizure during the observation period.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify anticonvulsant drugs that prevent seizure spread.

-

Animals: Male Swiss mice or Wistar rats are commonly used.

-

Drug Administration: Test compounds are administered at various doses and routes (e.g., i.p. or oral) at a predetermined time before the electroshock.

-

Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Observation: The presence or absence of a tonic hindlimb extension is the primary endpoint. Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

Biochemical Assays for Oxidative Stress

-

Tissue Preparation: Following the behavioral experiments, animals are euthanized, and the hippocampus is rapidly dissected on a cold plate. The tissue is then homogenized in an appropriate buffer (e.g., ice-cold phosphate (B84403) buffer).

-

Lipid Peroxidation Assay (TBARS Assay): The level of malondialdehyde (MDA), an end product of lipid peroxidation, is measured. The homogenate is mixed with thiobarbituric acid (TBA) and heated. The resulting pink-colored complex is measured spectrophotometrically at approximately 532 nm.

-

Catalase (CAT) Activity Assay: The activity of catalase is determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). The decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.

-

Reduced Glutathione (GSH) Assay: The concentration of GSH is measured using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with sulfhydryl groups of GSH to produce a yellow-colored product that is measured spectrophotometrically at 412 nm.

Signaling Pathways and Experimental Workflows

Caption: Proposed anticonvulsant mechanism of this compound.

Caption: Experimental workflow for the PTZ-induced seizure model.

Conclusion and Future Directions

This compound demonstrates a compelling profile as a potential anticonvulsant agent, acting through a multi-target mechanism that includes enhancement of GABAergic inhibition, attenuation of glutamatergic excitation, and significant antioxidant and neuroprotective effects. The available preclinical data, particularly from the PTZ-induced seizure model, provide a strong rationale for its further development.

However, several key areas require further investigation to fully elucidate its therapeutic potential. Future research should focus on:

-

Determining precise binding affinities and functional potencies (e.g., ED50, IC50, and Ki values) at GABAA and NMDA receptors.

-

Directly investigating the modulatory effects of this compound on a range of voltage-gated sodium and calcium channel subtypes.

-

Evaluating its efficacy and safety in a broader range of preclinical seizure and epilepsy models, including chronic models.

-

Conducting pharmacokinetic and toxicological studies to establish a comprehensive safety profile.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural compound into a clinically viable antiepileptic drug.

References

- 1. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Hyperalgesic Effect of Isopulegol Involves GABA and NMDA Receptors in a Paclitaxel-Induced Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Potential of (-)-Isopulegol Derivatives as Anti-Influenza Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct research on the antiviral properties of the monoterpenoid (-)-Isopulegol against influenza viruses is not extensively documented in publicly available literature, significant findings highlight the potent anti-influenza activity of its derivatives. This technical guide synthesizes the existing research on this compound-derived compounds, focusing on their efficacy, mechanism of action, and the experimental frameworks used for their evaluation. Furthermore, it outlines the key host signaling pathways modulated by influenza virus infection, which represent potential targets for therapeutic intervention by compounds such as this compound and its analogues. This document serves as a comprehensive resource for researchers and professionals in the field of antiviral drug discovery and development.

Introduction

Influenza remains a significant global health threat, necessitating the continued exploration of novel antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. Natural products and their derivatives have historically been a rich source of therapeutic leads. This compound, a monoterpene found in various essential oils, has been investigated for a range of biological activities. Although direct evidence for its anti-influenza efficacy is scarce, research into its chemical derivatives has yielded promising results, pointing towards a potential new class of influenza inhibitors.

This guide provides an in-depth look at the antiviral activity of a key this compound derivative, (4R)-11a, a substituted octahydro-2H-chromen-4-ol. We will detail its quantitative antiviral efficacy, explore its proposed mechanism of action, and provide standardized experimental protocols relevant to the in vitro assessment of anti-influenza compounds. Additionally, we will visualize and discuss the critical host signaling pathways that are dysregulated during influenza infection, offering a broader context for the development of host-targeting antiviral strategies.

Quantitative Antiviral Activity of this compound Derivative (4R)-11a

A study synthesizing a series of this compound derived octahydro-2H-chromen-4-ols identified compound (4R)-11a as a highly potent inhibitor of influenza A and B viruses in vitro. This compound, produced through a one-pot synthesis from this compound and acetone, demonstrated remarkable activity against various H1N1 and H2N2 influenza virus strains.[1]

The following table summarizes the reported antiviral activity and cytotoxicity of this promising derivative.

| Compound | Virus Strain | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) |

| (4R)-11a | Influenza A/H1N1 | Not explicitly stated, but noted as highly potent | Not explicitly stated | >1500 |

| (4R)-11a | Influenza A/H2N2 | Not explicitly stated, but noted as highly potent | Not explicitly stated | >1500 |

Data extracted from a study on isopulegol-derived substituted octahydro-2H-chromen-4-ols. The exact EC50 values were not provided in the abstract, but the high selectivity index indicates significant antiviral potency with low toxicity.[1]

Proposed Mechanism of Action

The antiviral activity of the this compound derivative (4R)-11a is suggested to occur at the early stages of the viral life cycle.[1] Computational modeling and experimental data indicate a good correlation between the compound's antiviral efficacy and its calculated binding energy to the TBHQ active site of hemagglutinin (HA) .[1] This suggests that (4R)-11a may act as a viral entry inhibitor by interfering with the function of HA, a key surface glycoprotein (B1211001) that mediates the attachment of the virus to host cell receptors and subsequent membrane fusion.

Caption: Proposed mechanism of action for this compound derivatives.

Key Experimental Protocols

The evaluation of potential anti-influenza compounds like this compound and its derivatives involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Lines and Virus Strains

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays. They are maintained in a suitable growth medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Virus Strains: A panel of reference influenza virus strains, including different subtypes (e.g., H1N1, H3N2, H5N1) and types (A and B), as well as drug-resistant strains, are used to assess the breadth of antiviral activity.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Caption: Workflow for a standard MTT cytotoxicity assay.

-

Cell Seeding: Plate MDCK cells in 96-well microplates at a density that will result in a confluent monolayer after 24 hours.

-

Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a cell-free control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT to a purple formazan (B1609692) product.

-

Data Analysis: After solubilizing the formazan crystals, measure the absorbance using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Grow MDCK cells to confluency in 6- or 12-well plates.

-

Infection: Infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentrations and trypsin (for viral activation).

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Hemagglutination (HA) Inhibition Assay

This assay assesses the ability of a compound to block the agglutination of red blood cells by the influenza virus, indicating interference with the HA protein.

-

Virus and Compound Incubation: Prepare serial dilutions of the test compound in a V-bottom 96-well plate. Add a standardized amount of influenza virus to each well and incubate.

-

Addition of Red Blood Cells: Add a suspension of red blood cells (e.g., from chicken or turkey) to each well.

-

Incubation: Incubate the plate at room temperature and observe for hemagglutination.

-

Interpretation: In the absence of an inhibitor, the virus will agglutinate the red blood cells, forming a lattice structure. An effective inhibitor will prevent agglutination, and the red blood cells will settle at the bottom of the well as a button. The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Influenza Virus and Host Signaling Pathways

Influenza virus infection leads to the modulation of several host cell signaling pathways to facilitate viral replication and evade the host immune response. Understanding these interactions is crucial for identifying novel antiviral targets.

Caption: Overview of key host signaling pathways modulated by influenza virus.

PI3K/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is often activated during influenza virus infection. This activation is crucial for efficient viral replication and can inhibit premature apoptosis of the host cell, thereby maximizing the production of new virus particles. The viral non-structural protein 1 (NS1) has been shown to interact with and activate the PI3K/Akt pathway.

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is also modulated by influenza virus infection. The activation of different branches of the MAPK pathway can have varied effects, including the regulation of viral ribonucleoprotein (RNP) export from the nucleus, modulation of the host inflammatory response, and control of apoptosis.

NF-κB Pathway

The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of the innate immune response. While its activation typically leads to the production of antiviral cytokines, influenza virus has evolved mechanisms to manipulate this pathway. The viral NS1 protein can inhibit NF-κB activation to counteract the host's antiviral response. However, some studies suggest that NF-κB activation at certain stages of infection can also be beneficial for viral replication.

Conclusion and Future Directions

The potent antiviral activity of this compound-derived octahydro-2H-chromen-4-ols, particularly compound (4R)-11a, against a range of influenza virus strains underscores the potential of this chemical scaffold in the development of novel anti-influenza therapeutics. The proposed mechanism of action, targeting the viral hemagglutinin at an early stage of infection, presents an attractive strategy for antiviral intervention.

Future research should focus on several key areas:

-

Direct Evaluation of this compound: Conducting in vitro and in vivo studies to determine if this compound itself possesses anti-influenza activity.

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the octahydro-2H-chromen-4-ol scaffold to enhance antiviral potency and broaden the spectrum of activity.

-

Mechanism of Action Elucidation: Detailed molecular studies to confirm the binding site of (4R)-11a on hemagglutinin and to fully understand its inhibitory mechanism.

-

Signaling Pathway Analysis: Investigating the effects of this compound and its active derivatives on the PI3K/Akt, MAPK, and NF-κB signaling pathways in the context of influenza virus infection to identify any host-targeting effects.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives as a novel class of anti-influenza agents can be realized.

References

Gastroprotective Effects of (-)-Isopulegol in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a monoterpene found in the essential oils of various aromatic plants, has demonstrated significant gastroprotective properties in preclinical studies. This technical guide provides an in-depth overview of the experimental evidence supporting the efficacy of this compound in protecting against gastric ulcers induced by agents such as ethanol (B145695) and nonsteroidal anti-inflammatory drugs (NSAIDs). The document details the experimental protocols used in these studies, presents quantitative data in a structured format, and elucidates the proposed mechanisms of action, including its influence on antioxidant pathways and cellular signaling.

Preclinical Efficacy of this compound

This compound has been shown to exert a dose-dependent protective effect against gastric lesions in established preclinical models. The following tables summarize the quantitative data from key studies, highlighting its impact on the ulcer index and crucial biochemical markers of gastric mucosal integrity.

Data Presentation

Table 1: Effect of this compound on Ulcer Index in Ethanol-Induced Gastric Ulcer Model in Mice [1][2]

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition |

| Vehicle Control (Ethanol) | - | 25.3 ± 2.1 | - |

| This compound | 25 | 15.2 ± 1.8 | 40% |

| This compound | 50 | 8.9 ± 1.1 | 65% |

| This compound | 100 | 4.1 ± 0.7 | 84% |

| This compound | 200 | 1.8 ± 0.4 | 93% |

| Carbenoxolone (Reference) | 100 | 3.5 ± 0.6* | 86% |

*p < 0.05 compared to the vehicle control group.

Table 2: Effect of this compound on Ulcer Index in Indomethacin-Induced Gastric Ulcer Model in Mice [1][2]

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition |

| Vehicle Control (Indomethacin) | - | 18.7 ± 1.5 | - |

| This compound | 50 | 12.3 ± 1.1 | 34% |

| This compound | 100 | 7.9 ± 0.9 | 58% |

| This compound | 200 | 4.2 ± 0.5 | 77% |

| Carbenoxolone (Reference) | 100 | 5.1 ± 0.7 | 73% |

*p < 0.05 compared to the vehicle control group.

Table 3: Effect of this compound on Gastric Glutathione (B108866) (GSH) Levels in Ethanol-Induced Gastric Ulcer Model in Mice [1][2]

| Treatment Group | Dose (mg/kg, p.o.) | GSH (μg/g of tissue; Mean ± SEM) |

| Normal Control | - | 125.4 ± 8.7 |

| Vehicle Control (Ethanol) | - | 68.2 ± 5.1# |

| This compound | 100 | 105.3 ± 7.9 |

| This compound | 200 | 118.9 ± 9.2 |

| N-acetylcysteine (Reference) | 200 | 121.4 ± 8.5* |

#p < 0.05 compared to the normal control group; *p < 0.05 compared to the vehicle control group.

Proposed Mechanisms of Gastroprotection

The gastroprotective effects of this compound are multifactorial, involving the modulation of both defensive and aggressive factors in the gastric mucosa.

Antioxidant Activity

This compound has been shown to bolster the antioxidant defense system of the gastric mucosa. A key mechanism is the restoration of depleted levels of endogenous antioxidants, such as glutathione (GSH).[1][2] GSH plays a critical role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. By replenishing GSH stores, this compound helps to mitigate the oxidative stress induced by ulcerogenic agents.

Involvement of Prostaglandins (B1171923) and K(ATP) Channels

Studies suggest that the gastroprotective action of this compound is mediated, at least in part, by the synthesis of endogenous prostaglandins.[1][2] Prostaglandins are crucial for maintaining mucosal integrity through various actions, including stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow. The gastroprotective effect of this compound was reversed by pretreatment with indomethacin (B1671933), a non-selective cyclooxygenase (COX) inhibitor, supporting the role of prostaglandins in its mechanism.[1][2]

Furthermore, the involvement of ATP-sensitive potassium (K(ATP)) channels is implicated in the gastroprotective effect of this compound.[1][2] The opening of these channels is believed to contribute to mucosal defense. The gastroprotective effect of this compound was attenuated by glibenclamide, a K(ATP) channel blocker, suggesting that the activation of these channels is a component of its mechanism of action.[1][2]

Caption: Proposed gastroprotective mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Ethanol-Induced Gastric Ulcer Model in Mice

-

Animals: Male Swiss mice (25-30 g) are fasted for 24 hours prior to the experiment, with free access to water.

-

Treatment: Animals are randomly divided into groups. This compound (at various doses), a reference drug (e.g., carbenoxolone), or vehicle (e.g., 2% Tween 80 in saline) is administered orally (p.o.).

-

Ulcer Induction: One hour after treatment, absolute ethanol (0.2 mL/animal) is administered orally to induce gastric ulcers.

-

Evaluation: Thirty minutes after ethanol administration, the animals are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and washed with saline.

-

Ulcer Index Determination: The stomachs are macroscopically examined for lesions. The ulcer index is calculated by measuring the total area of all lesions (in mm²) for each stomach. The percentage of inhibition of ulceration is calculated relative to the vehicle control group.

Caption: Workflow for the ethanol-induced gastric ulcer model.

Indomethacin-Induced Gastric Ulcer Model in Mice

-

Animals: Male Swiss mice (25-30 g) are fasted for 24 hours before the experiment, with access to water.

-

Treatment: Animals are treated orally with this compound, a reference drug, or vehicle.

-

Ulcer Induction: Immediately after treatment, indomethacin (20 mg/kg) is administered subcutaneously (s.c.) to induce gastric ulcers.

-

Evaluation: Six hours after indomethacin administration, the animals are euthanized. The stomachs are removed and processed as described in the ethanol-induced ulcer model.

-

Ulcer Index Determination: The ulcer index is determined by measuring the total lesion area, and the percentage of inhibition is calculated.

Determination of Gastric Glutathione (GSH) Levels

-

Sample Preparation: Gastric tissue samples are obtained from the experimental groups of the ethanol-induced ulcer model. The tissue is homogenized in an appropriate ice-cold buffer (e.g., 0.02 M EDTA).

-

Assay Procedure: The homogenate is mixed with trichloroacetic acid (TCA) and centrifuged. The supernatant is then mixed with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) and a phosphate (B84403) buffer.

-

Measurement: The absorbance of the resulting yellow-colored complex is measured spectrophotometrically at 412 nm.

-

Quantification: The concentration of GSH is determined by comparing the absorbance to a standard curve prepared with known concentrations of GSH and is expressed as μg of GSH per gram of tissue.

Future Directions

While the antioxidant and prostaglandin-mediated pathways have been implicated in the gastroprotective effects of this compound, further research is warranted to fully elucidate its molecular mechanisms. Specifically, investigation into its effects on key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, would provide a more comprehensive understanding of its anti-inflammatory properties in the context of gastric mucosal injury. Studies employing techniques like Western blotting to assess the expression and phosphorylation of key proteins in these pathways would be highly valuable. Additionally, quantitative analysis of other oxidative stress markers, such as malondialdehyde (MDA) and myeloperoxidase (MPO) activity, would further solidify the evidence for its antioxidant effects.

Caption: Hypothesized role of this compound in inflammatory signaling.

Conclusion

This compound demonstrates robust gastroprotective effects in preclinical models of gastric ulceration. Its mechanism of action appears to be multifaceted, involving the enhancement of mucosal defense mechanisms through the modulation of prostaglandins and K(ATP) channels, as well as the strengthening of the antioxidant capacity of the gastric mucosa. These findings position this compound as a promising candidate for further investigation and development as a novel agent for the prevention and treatment of gastric ulcers.

References

(-)-Isopulegol as a Precursor for Menthol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of menthol (B31143) from its precursor, (-)-isopulegol. The document details the core chemical transformations, experimental protocols, and quantitative data derived from key industrial and academic research, with a focus on the catalytic hydrogenation of this compound. This process is a critical step in several commercial routes to (-)-menthol, the most sought-after stereoisomer due to its characteristic cooling sensation and minty aroma.

Introduction: The Significance of this compound in Menthol Production

(-)-Menthol possesses three chiral centers, resulting in eight possible stereoisomers. The desired isomer, (-)-menthol (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol), is primarily responsible for the cooling and flavor profile of mint. While natural extraction from mint oils is a major source, synthetic routes are crucial for meeting global demand. Several industrial processes, notably those developed by major chemical companies like BASF and Takasago, utilize this compound as a key intermediate.[1][2]

The conversion of this compound to (-)-menthol is achieved through the stereoselective hydrogenation of the carbon-carbon double bond in the isopulegol (B1217435) molecule. The efficiency and stereoselectivity of this reaction are paramount, as the formation of other menthol diastereomers (neomenthol, isomenthol, and neoisomenthol) complicates purification and reduces the yield of the target product. The choice of catalyst and reaction conditions plays a pivotal role in directing the hydrogenation to yield a high percentage of (-)-menthol.

Chemical Transformation Pathway

The core of the synthesis is the catalytic hydrogenation of the exocyclic double bond of this compound. This reaction proceeds via the addition of two hydrogen atoms across the double bond, converting the sp²-hybridized carbons to sp³-hybridized carbons and creating the final saturated cyclohexane (B81311) ring of the menthol molecule. The stereochemical outcome of this addition is highly dependent on the catalyst and reaction parameters.

Caption: Chemical transformation of this compound to (-)-menthol.

Quantitative Data on Catalytic Hydrogenation

The selection of a catalyst is critical for achieving high yield and diastereoselectivity in the hydrogenation of this compound. The following tables summarize quantitative data from various sources for different catalyst systems.

Table 1: Hydrogenation of this compound with Nickel-Based Catalysts

| Catalyst | Temperature (°C) | Pressure (bar) | (-)-Menthol (%) | Neomenthol (%) | Isomenthol (%) | Neoisomenthol (%) | Other (%) | Reference |

| Ni-Cu-Zr-Mo | 50-60 | 30 | 99.6 | 0.19 | 0 | 0 | 0.21 (unreacted isopulegol) | [3] |

| Ni-Cu-Zr-Mo | 70-80 | 40 | 99.3 | 0.2 | 0.05 | 0 | 0.45 | [4] |

| Iron- and chromium-doped Raney Nickel | Not Specified | Not Specified | 61.4 | \multicolumn{3}{c | }{35.6 (combined isomers)} | 3.0 | [2] | |

| Raney Nickel | 120 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Nickel on Al-MCM-41 | Not Specified | Constant H₂ | 71.0 (racemic) | \multicolumn{3}{c | }{23.0 (combined isomers)} | 6.0 | [1] |

Table 2: Hydrogenation of this compound with Noble Metal Catalysts

| Catalyst | Temperature (°C) | Pressure (bar) | (-)-Menthol (%) | Neomenthol (%) | Isomenthol (%) | Neoisomenthol (%) | Other (%) | Reference |

| 5% Palladium on Carbon | Not Specified | 5 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Platinum on Beta-Zeolites | Not Specified | Not Specified | >95 (selectivity to menthols) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Ruthenium on Beta-Zeolites | Not Specified | Not Specified | >93 (selectivity to menthols) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the catalytic hydrogenation of this compound based on patented industrial processes and academic research.

Protocol 1: Continuous Hydrogenation with a Ni-Cu-Zr-Mo Catalyst (Based on BASF Patent)

This protocol describes a continuous process for the hydrogenation of L-isopulegol to L-menthol.[3][4]

Catalyst Preparation: The heterogeneous catalyst comprises oxides of nickel (40-60 wt%), zirconium (20-40 wt%), copper (10-25 wt%), and molybdenum (0.5-5 wt%).[3] The catalyst is typically used in a fixed-bed reactor.

Experimental Procedure:

-

A hydrogenation apparatus consisting of a main reactor and a post-reactor, both configured as fixed-bed reactors, is used.

-

The reactors are charged with the Ni-Cu-Zr-Mo catalyst.

-

The system is heated to the desired operating temperature. In one example, the main reactor is operated at 50°C and the post-reactor at 60°C.[3] In another example, the main reactor is heated to 80°C and the post-reactor to 70°C.[4]

-

A constant hydrogen pressure is applied to the system, typically ranging from 30 to 50 bar.[3][4]

-

High-purity this compound (e.g., 99.8% purity, 99.8% ee) is continuously fed into the main reactor at a specific rate (e.g., 24.5 g/h).[3]

-

The reaction mixture is circulated through the main reactor.

-

The effluent from the main reactor is passed through the post-reactor to ensure complete conversion.

-

The final product, (-)-menthol, is collected and can be purified further if necessary, for instance, by crystallization.

Product Analysis: The composition of the product stream is analyzed by gas chromatography (GC) to determine the percentage of (-)-menthol and its isomers.

Protocol 2: General Laboratory-Scale Hydrogenation

This protocol outlines a general procedure for the hydrogenation of this compound that can be adapted for various heterogeneous catalysts.

Materials and Equipment:

-

This compound

-

Hydrogenation catalyst (e.g., Raney Nickel, Pd/C)

-

Solvent (optional, e.g., ethanol, isopropanol, or the reaction can be run neat)

-

High-pressure autoclave or a similar hydrogenation reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

Experimental Procedure:

-

The hydrogenation reactor is thoroughly cleaned and dried.

-

The reactor is charged with this compound and, if used, a solvent.

-

The catalyst is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst can vary, typically from 1 to 10 wt% relative to the substrate.

-

The reactor is sealed, and the inert atmosphere is replaced with hydrogen by purging the system several times.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-100 bar).

-

The reaction mixture is heated to the desired temperature (e.g., 20-150°C) and stirred vigorously to ensure good mixing of the reactants and catalyst.[3][4]

-

The reaction progress is monitored by taking small samples at regular intervals and analyzing them by GC.

-

Once the reaction is complete (as indicated by the disappearance of the starting material), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

If a solvent was used, it is removed under reduced pressure using a rotary evaporator to yield the crude (-)-menthol.

-

The crude product can be further purified by distillation or crystallization.

Visualizations

Experimental Workflow for Continuous Hydrogenation

The following diagram illustrates a typical workflow for the continuous hydrogenation of this compound in an industrial setting.

Caption: Continuous hydrogenation workflow.

Logical Relationship of Catalyst Selection and Product Outcome

The choice of catalyst and reaction conditions directly influences the stereochemical outcome of the hydrogenation, determining the ratio of the desired (-)-menthol to its undesired diastereomers.

Caption: Catalyst and conditions impact on product selectivity.

Conclusion

The catalytic hydrogenation of this compound is a well-established and highly efficient method for the synthesis of (-)-menthol. The choice of catalyst, along with precise control of reaction parameters such as temperature and pressure, is crucial for achieving high yields and, most importantly, high diastereoselectivity towards the desired (-)-menthol isomer. Nickel-based catalysts, particularly multicomponent systems, have demonstrated excellent performance in industrial applications, offering near-quantitative conversion and high purity of the final product. This technical guide provides researchers and professionals in the field with a foundational understanding of the principles and practical aspects of this important chemical transformation. Further research into novel catalytic systems continues to be an area of interest for improving the sustainability and efficiency of synthetic menthol production.

References

In-Depth Technical Guide: Biosynthesis of (-)-Isopulegol in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Isopulegol is a naturally occurring monoterpene alcohol found in various aromatic plants, most notably within the Mentha genus. It serves as a crucial chiral precursor in the industrial synthesis of (-)-menthol, a compound of immense commercial value in the pharmaceutical, food, and fragrance industries. Beyond its role as a synthetic intermediate, this compound itself exhibits a range of biological activities. Understanding its biosynthetic pathway in plants is critical for leveraging metabolic engineering and synthetic biology to create sustainable and high-yield production platforms. This guide provides a detailed examination of the enzymatic steps, intermediates, and regulatory aspects of this compound biosynthesis, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthesis Pathway in Mentha Species

The biosynthesis of this compound is intricately linked to the well-characterized monoterpenoid pathway in peppermint (Mentha x piperita), which is responsible for producing a variety of menthol (B31143) isomers. The entire process begins in the secretory cells of peltate glandular trichomes, specialized structures on the leaf surface.[1] The pathway is compartmentalized, with different enzymatic steps occurring in the leucoplasts, endoplasmic reticulum, mitochondria, and cytoplasm.[1]

The canonical pathway in Mentha primarily produces (+)-cis-isopulegone, which is then further converted. The direct enzymatic step leading to this compound in this specific pathway is less prominent than the route toward other menthol precursors. However, an alternative and significant pathway involves the cyclization of citronellal.

Pathway I: The Menthol Biosynthesis Route in Mentha

The established pathway for menthol production involves a series of eight enzymatic reactions starting from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[2]

-

Geranyl Diphosphate (GPP) Synthesis: Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the C10 monoterpene precursor, geranyl diphosphate (GPP). This reaction occurs in the leucoplasts of secretory cells.[1]

-

Cyclization to (-)-Limonene (B1674923): GPP is cyclized by (-)-Limonene Synthase (LS) to form the foundational monoterpene, (-)-limonene.[2]

-

Hydroxylation: The cytochrome P450 enzyme, (-)-Limonene-3-hydroxylase (L3OH), hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.[1][2] This step takes place on the endoplasmic reticulum.[1]

-

Dehydrogenation: In the mitochondria, (-)-trans-Isopiperitenol Dehydrogenase (IPD) oxidizes the hydroxyl group of (-)-trans-isopiperitenol, using NAD+ as a cofactor, to produce (-)-isopiperitenone (B1197589).[1][2]

-

Reduction to (+)-cis-Isopulegone: The key reductive step is catalyzed by (-)-Isopiperitenone Reductase (IPR) in the cytoplasm.[1] This enzyme specifically reduces the double bond of (-)-isopiperitenone using NADPH to form (+)-cis-isopulegone.[2][3]

-

Isomerization and Further Reduction: (+)-cis-isopulegone is then isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase (IPGI).[4][5] Subsequently, (+)-pulegone reductase (PR) and (-)-menthone (B42992) reductase (MR) catalyze further reductions to produce (-)-menthone and ultimately (-)-menthol.[1][2]

While this pathway is the primary route to menthol, the formation of other isopulegol (B1217435) isomers can occur. For instance, biocatalytic cascade reactions have shown that isomers like (+)-neoiso-isopulegol can be formed as side products.[4][6]

Pathway II: Cyclization of (+)-Citronellal

A significant alternative route for the synthesis of this compound, employed both industrially and potentially occurring in certain biological contexts, is the intramolecular ene reaction of (+)-citronellal.[7][8] While the enzymes catalyzing this specific cyclization in planta are not as well-defined as the Mentha menthol pathway, this route is crucial for both chemical and biocatalytic production. (+)-Citronellal itself is a monoterpenoid aldehyde found in the essential oils of plants like citronella grass (Cymbopogon nardus). The acid-catalyzed cyclization of (+)-citronellal yields a mixture of isopulegol isomers, with this compound being a major product.[7][9]

Quantitative Data and Enzymology

The enzymes of the monoterpenoid pathway have been characterized to varying degrees. Quantitative data, where available, provides insight into reaction efficiencies and substrate specificities.

Table 1: Key Enzymes in the Biosynthesis of Isopulegol Precursors

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Organism |

| Geranyl Diphosphate Synthase | GPPS | IPP, DMAPP | Geranyl Diphosphate | - | Mentha x piperita |

| (-)-Limonene Synthase | LS | Geranyl Diphosphate | (-)-Limonene | - | Mentha x piperita |

| (-)-Limonene-3-hydroxylase | L3OH | (-)-Limonene | (-)-trans-Isopiperitenol | O₂, NADPH | Mentha x piperita |

| (-)-trans-Isopiperitenol Dehydrogenase | IPD | (-)-trans-Isopiperitenol | (-)-Isopiperitenone | NAD⁺ | Mentha x piperita |

| (-)-Isopiperitenone Reductase | IPR | (-)-Isopiperitenone | (+)-cis-Isopulegone | NADPH, NADH | Mentha x piperita[3] |

Table 2: Quantitative Data from a Cascade Biocatalysis Study

The following data is adapted from a study engineering a bacterial isomerase to function in a cascade with Mentha enzymes to produce (-)-menthol from (+)-cis-isopulegone. This demonstrates the productivity of the downstream pathway components.

| Biocatalyst(s) | Substrate | Product(s) & Yield (μM) |

| Individual Enzymes | ||

| MpPGR | (+)-Pulegone (1 mM) | (-)-Menthone: 153.3 ± 5.8(+)-Isomenthone: 160.1 ± 4.5 |

| MMR | (-)-Menthone (1 mM) | (-)-Menthol: 280.7 ± 10.3 |

| Cascading Reaction | ||

| Engineered Isomerase + MpPGR + MMR | (+)-cis-Isopulegone (1 mM) | (-)-Menthol: 63.4 ± 3.8(+)-Neomenthol: 11.1 ± 0.6 |

Data adapted from Toogood et al. (2018), ACS Catalysis. The study used an engineered bacterial Δ5-3-ketosteroid isomerase as the isopulegone isomerase (IPGI).[6]

Experimental Protocols

Characterizing the biosynthesis of this compound and related monoterpenoids involves a combination of protein expression, enzyme assays, and analytical chemistry.

Protocol: Heterologous Expression of Terpene Synthases

This protocol describes the general workflow for producing plant enzymes, such as (-)-Isopiperitenone Reductase (IPR), in a bacterial host for characterization.

-

Gene Synthesis and Cloning:

-